molecular formula C6H2BrClN2O B8306504 5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

Cat. No. B8306504
M. Wt: 233.45 g/mol
InChI Key: HBIZGYPTWYRUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole is a useful research compound. Its molecular formula is C6H2BrClN2O and its molecular weight is 233.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.45 g/mol

IUPAC Name

5-bromo-6-chloro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H

InChI Key

HBIZGYPTWYRUOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NON=C21)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

P(OEt)3 (0.9 mL, 903 mg, 5.4 mmol) was added to a solution of bromide 93 (904 mg, 3.6 mmol) in ethanol at 79° C. The resulting mixture was stirred at 79° C. for 4 h. The mixture was then cooled in an ice bath and NaOCl (19 mL of a 10-15% sol, 1.2 g, 16 mmol) was added. The solution was cooled and concentrated under reduced pressure to provided crude 94.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
bromide
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide (4.8 g, 19 mmol) was taken up 150 ml ethanol, heated to reflux, treated with triethyl phosphite (8.8 g, 53 mmol) and heated for 3.5 h. After cooling, the volatiles were removed by rotary evaporation, the residue was taken up in 100 mL dichloromethane and stirred with 50 mL bleach solution for 30 min. The organic phase was washed with 20 mL saturated NaCl, dried (Na2SO4) and evaporated. The crude material was purified by flash chromatography with a 0-30% ethyl acetate-hexane gradient to give the title compound as an orange solid (3.5 g, 79%): mp 68-69° C.; 1H NMR (400 MHz, CDCl3) δ 8.30 (s, 1H), 8.05 (s, 1H); EIMS m/z 232.
Name
6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
79%

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